COX-2 vs. COX-1 Selectivity: 4,5-Diphenylisoxazole Scaffold Derivatives vs. Celecoxib Benchmark
The 4,5-diphenylisoxazole scaffold, when functionalized with a C-5 trifluoromethyl group and a para-methylsulfonylphenyl substituent at C-3, produces compound 15 (3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole), which demonstrates a COX-2 selectivity index (SI) > 500,000 [1]. This exceeds the reference drug celecoxib's SI of 404 by over 1,200-fold, establishing a clearly differentiated selectivity profile relative to the clinically established COX-2 inhibitor class [1]. The unsubstituted parent 4,5-diphenylisoxazole compounds (11a-p) exhibit the opposite selectivity, favoring COX-1 over COX-2 [1].
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | Compound 15 (derivative): COX-1 IC₅₀ > 500 μM, COX-2 IC₅₀ < 0.001 μM; SI > 500,000 |
| Comparator Or Baseline | Celecoxib: COX-1 IC₅₀ = 22.9 μM, COX-2 IC₅₀ = 0.0567 μM; SI = 404 |
| Quantified Difference | SI > 500,000 vs. 404 (≥1,200-fold greater COX-2 selectivity) |
| Conditions | In vitro human recombinant COX-1 and COX-2 enzyme inhibition assays |
Why This Matters
This quantitative selectivity differentiation justifies procurement of the parent 4,5-diphenylisoxazole as a starting material for synthesizing ultra-selective COX-2 inhibitor candidates with substantially reduced COX-1-mediated gastrointestinal toxicity potential relative to celecoxib.
- [1] Habeeb AG, Praveen Rao PN, Knaus EE. Design and syntheses of diarylisoxazoles: Novel inhibitors of cyclooxygenase-2 (COX-2) with analgesic-antiinflammatory activity. Drug Dev Res. 2001;51(4):273-286. View Source
